molecular formula C15H13F6N3O4S B2833199 1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396808-37-9

1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2833199
CAS No.: 1396808-37-9
M. Wt: 445.34
InChI Key: AEFIVQWXUTXZHG-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperidines , which are chemical compounds with a phenyl moiety directly attached to piperidine. They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by these functional groups. For example, boronic acids and their esters, which might be structurally similar to this compound, are known to undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, boronic acids and their esters are only marginally stable in water .

Scientific Research Applications

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole bearing compounds, including the molecule , are synthesized through sequential chemical reactions. These steps involve converting organic acids into esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are prepared by stirring these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of specific reagents like DMF and sodium hydride. The synthesized compounds undergo spectral analysis using modern techniques to elucidate their structures (Khalid et al., 2016).

Biological Activities and Applications

Antibacterial Properties:

  • Synthesis and Antibacterial Study

    N-substituted derivatives of oxadiazole compounds have been synthesized and shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The synthesis involves a series of steps, converting initial compounds to target compounds, and the structures are elucidated through spectral data. These compounds have shown promising results in antibacterial screenings (Khalid et al., 2016).

  • Antibacterial Evaluation of Sulfone Derivatives

    Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. They have shown to be more effective than commercial agents, suggesting their potential as antibacterial agents in agriculture. The study also highlights the impact of these derivatives on enhancing plant resistance against bacterial infections (Shi et al., 2015).

Anticancer Properties:

  • Evaluation as Anticancer Agents

    A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer potential. Compounds from this series have shown strong anticancer activity in vitro, but further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).

  • Anticancer Activity of Oxadiazolyl Tetrahydropyridines

    The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities have been a focus. The derivatives of tetrahydropyridine (THP) and oxadiazole have shown moderate cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some phenylpiperidines have morphine-like activity or other central nervous system effects .

Properties

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O4S/c16-14(17,18)13-23-22-12(27-13)9-5-7-24(8-6-9)29(25,26)11-3-1-10(2-4-11)28-15(19,20)21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFIVQWXUTXZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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